(2-Bromo-3-(trifluoromethyl)phenyl)methanol

CAS No.: 1214330-94-5

Cat. No.: VC2570617

Molecular Formula: C8H6BrF3O

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214330-94-5 |

|---|---|

| Molecular Formula | C8H6BrF3O |

| Molecular Weight | 255.03 g/mol |

| IUPAC Name | [2-bromo-3-(trifluoromethyl)phenyl]methanol |

| Standard InChI | InChI=1S/C8H6BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 |

| Standard InChI Key | RXILCRCVSXPTRR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)Br)CO |

| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)Br)CO |

Introduction

Chemical Identity and Structure

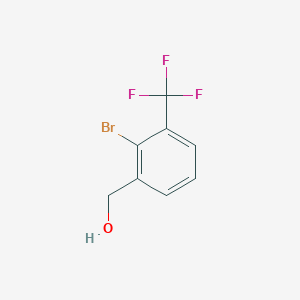

(2-Bromo-3-(trifluoromethyl)phenyl)methanol is a halogenated aromatic alcohol characterized by a benzene ring with three key functional groups: a bromine atom at position 2, a trifluoromethyl group at position 3, and a hydroxymethyl group (CH₂OH). This specific arrangement contributes to its chemical reactivity and synthetic utility in various applications.

The compound's chemical identity can be represented through multiple standardized notations:

| Identifier Type | Value |

|---|---|

| IUPAC Name | (2-bromo-3-(trifluoromethyl)phenyl)methanol |

| CAS Number | 1214330-94-5 |

| Molecular Formula | C₈H₆BrF₃O |

| InChI | InChI=1S/C8H6BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 |

| InChI Key | RXILCRCVSXPTRR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)Br)CO |

| PubChem Compound ID | 67087270 |

The structure features an electron-withdrawing trifluoromethyl group and a bromine atom positioned ortho to each other, creating a unique electronic environment that influences the compound's reactivity patterns .

Physical and Chemical Properties

Understanding the physical and chemical properties of (2-Bromo-3-(trifluoromethyl)phenyl)methanol is essential for proper handling, storage, and application in synthetic processes.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 255.03 g/mol |

| Exact Molar Mass | 255.0318496 |

| Physical State | Solid (inferred) |

| Commercial Purity | 97% |

The compound's relatively high molecular weight and the presence of both halogen (Br) and fluorine atoms contribute to its stability and specific reactivity profile .

Chemical Reactivity

The chemical reactivity of (2-Bromo-3-(trifluoromethyl)phenyl)methanol is primarily determined by its three functional groups:

-

The hydroxymethyl group (-CH₂OH) can participate in various transformations including oxidation to aldehydes or carboxylic acids, esterification, and etherification reactions.

-

The bromine atom at the ortho position provides a reactive site for various coupling reactions, making this compound valuable in constructing more complex molecular structures.

-

The trifluoromethyl group (-CF₃) imparts specific electronic effects, influencing both reactivity and physical properties such as lipophilicity and metabolic stability when incorporated into pharmaceutical compounds.

| Parameter | Recommendation |

|---|---|

| Recommended Storage Temperature | 2-8°C |

| Alternative Storage Condition | Room Temperature |

| Shipping Temperature | Room Temperature |

These storage parameters suggest the compound has reasonable stability under standard laboratory conditions .

| Safety Aspect | Details |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315, H319, H335 (Skin irritation, Eye irritation, May cause respiratory irritation) |

| Precautionary Statements | P261, P305, P351, P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing) |

These safety classifications indicate that while the compound presents moderate hazards, it can be handled safely with appropriate precautions in laboratory settings .

Synthetic Applications

The primary value of (2-Bromo-3-(trifluoromethyl)phenyl)methanol lies in its utility as a synthetic intermediate in the preparation of more complex molecular structures.

Role in Medicinal Chemistry

(2-Bromo-3-(trifluoromethyl)phenyl)methanol serves as an important building block in medicinal chemistry, particularly in the synthesis of biologically active compounds. The presence of the bromine atom at the ortho position makes it especially valuable for cross-coupling reactions that can establish carbon-carbon bonds with various aromatic or heteroaromatic systems.

The trifluoromethyl group is a common structural motif in many pharmaceutical compounds due to its ability to:

-

Enhance metabolic stability

-

Increase lipophilicity

-

Improve binding selectivity to biological targets

-

Alter electronic properties of the aromatic ring

Pharmaceutical Development Applications

Patent literature suggests that (2-Bromo-3-(trifluoromethyl)phenyl)methanol and its derivatives play a role in the synthesis of biaryl compounds being developed as YAP/TAZ-TEAD protein inhibitors. This indicates potential applications in oncology research, as the YAP/TAZ-TEAD pathway is implicated in various cancers .

The patent specifically mentions a related compound, (6-(Benzyloxy)-2-bromo-3-(trifluoromethyl)phenyl)methanol, as an intermediate in a multi-step synthesis process, highlighting the importance of this structural class in developing therapeutically relevant molecules .

Comparative Analysis with Related Compounds

While comprehensive comparative data is limited in the available sources, the structural elements of (2-Bromo-3-(trifluoromethyl)phenyl)methanol can be analyzed in terms of their impact on reactivity and applications:

| Structural Feature | Synthetic Significance |

|---|---|

| Bromine at Position 2 | Enables metal-catalyzed coupling reactions (Suzuki, Negishi, Sonogashira); Can undergo metal-halogen exchange |

| Trifluoromethyl Group at Position 3 | Alters electronic distribution of the aromatic ring; Impacts physicochemical properties of resulting compounds; Provides metabolic stability in drug development |

| Hydroxymethyl Group | Versatile functional handle for diverse transformations; Can be oxidized, protected, or converted to other functional groups |

This combination of functional groups in a defined spatial arrangement makes the compound particularly valuable for constructing complex molecular architectures with specific three-dimensional orientations .

Research Significance

Role in Drug Discovery

The appearance of (2-Bromo-3-(trifluoromethyl)phenyl)methanol in patent literature related to YAP/TAZ-TEAD protein inhibitors underscores its significance in contemporary drug discovery efforts. These proteins are involved in the Hippo signaling pathway, which regulates cell proliferation and apoptosis, making them important targets in cancer research .

Synthetic Chemistry Contributions

From a synthetic chemistry perspective, compounds like (2-Bromo-3-(trifluoromethyl)phenyl)methanol exemplify the importance of designed intermediates with:

-

Strategic functional group placement

-

Controlled reactivity profiles

-

Structural elements that can influence pharmacological properties of end products

These characteristics make it a valuable component in the synthetic chemist's toolkit, particularly for those working in medicinal chemistry and drug discovery .

Future Research Directions

Based on the current understanding of (2-Bromo-3-(trifluoromethyl)phenyl)methanol and its applications, several promising research directions emerge:

-

Development of more efficient synthetic routes to access this intermediate and structurally related compounds

-

Exploration of novel coupling reactions utilizing the bromine position to construct diverse molecular scaffolds

-

Investigation of structure-activity relationships in derivatives containing the (2-bromo-3-(trifluoromethyl)phenyl)methanol motif

-

Further applications in targeted cancer therapeutics, particularly those modulating the YAP/TAZ-TEAD pathway

-

Potential incorporation into other biologically active compounds where the unique electronic and steric properties of the trifluoromethyl group could enhance pharmacological properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume